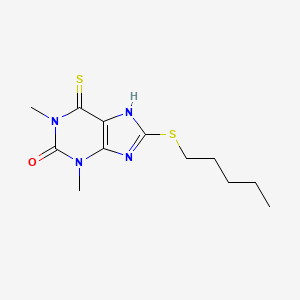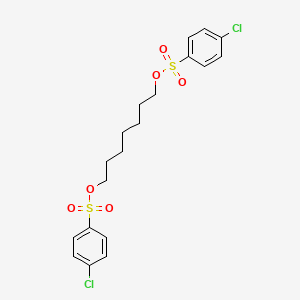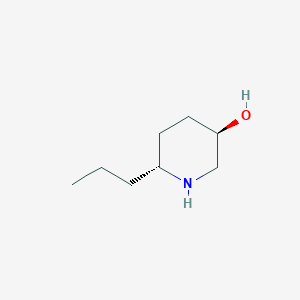
Pseudoconhydrine, (DL)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an isomer of conhydrine, with the hydroxyl group located on the C5 position of the piperidine ring . Pseudoconhydrine has been studied for its toxicological properties and its role in the biosynthesis of other alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through various methods, including the diastereoselective introduction of substituents to the α-position of a chiral intermediate . Another method involves the formation of pseudoconhydrine from γ-coniceine . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of pseudoconhydrine is less common due to its toxic nature and limited applications. it can be isolated from the plant Conium maculatum through extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudoconhydrine can yield corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Pseudoconhydrine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its toxicological effects and its role in the biosynthesis of other natural products.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use.
Industry: Limited industrial applications due to its toxic nature, but it can be used in research and development of new compounds.
Wirkmechanismus
The mechanism of action of pseudoconhydrine involves its interaction with the nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic nervous system ganglia after an initial stimulatory effect . This mechanism is similar to other conium alkaloids, which are known for their neurotoxic properties.
Vergleich Mit ähnlichen Verbindungen
Pseudoconhydrine is similar to other alkaloids found in Conium maculatum, such as coniine and conhydrine . it is unique due to its specific stereochemistry and the position of the hydroxyl group on the piperidine ring . Other similar compounds include:
Coniine: A toxic alkaloid with a similar structure but different stereochemistry.
Conhydrine: An isomer of pseudoconhydrine with the hydroxyl group on a different position.
γ-Coniceine: Another alkaloid found in Conium maculatum with distinct structural features.
Eigenschaften
CAS-Nummer |
188550-07-4 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
Isomerische SMILES |
CCC[C@@H]1CC[C@H](CN1)O |
Kanonische SMILES |
CCCC1CCC(CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


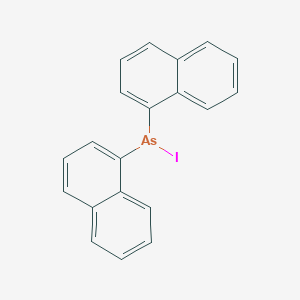
acetic acid](/img/structure/B14735949.png)
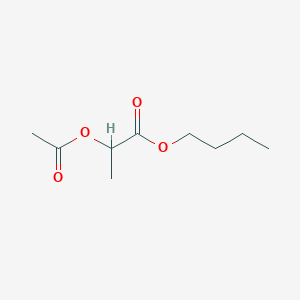
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
